3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl chain, a methyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of this compound, also known as PHTPP, is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes.
Mode of Action
PHTPP is a selective antagonist of ERβ . An antagonist is a molecule that inhibits or reduces the activity of another molecule, in this case, the ERβ. PHTPP binds to ERβ and blocks its activity, preventing it from responding to estrogen. This compound has a 36-fold selectivity for ERβ over ERα, meaning it primarily affects ERβ .
Biochemical Pathways
Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it could be administered in a solution for in vitro or in vivo studies
Result of Action
As an ERβ antagonist, PHTPP can significantly enhance cell growth in certain cancer cell lines that express both ERα and ERβ . This suggests that blocking ERβ activity can promote cell proliferation in these contexts.
Biochemical Analysis
Biochemical Properties
N’-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s interaction with TRKs leads to the inhibition of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and growth .
Cellular Effects
N’-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of N’-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the kinase domain of TRKs, leading to the inhibition of their activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cell proliferation and survival. Furthermore, the compound induces changes in gene expression by modulating transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow microreactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 3-(3-Chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10,23H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYIGXMSGQDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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